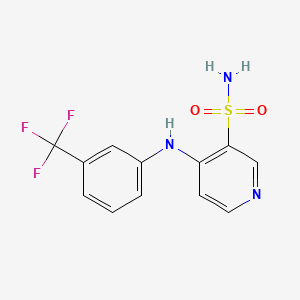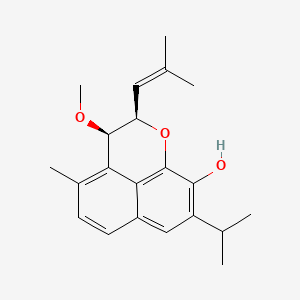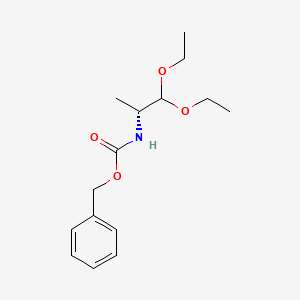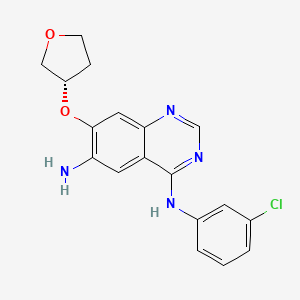
Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib is a derivative of Afatinib, a well-known tyrosine kinase inhibitor used in cancer treatment. This compound is specifically modified to enhance its pharmacological properties and efficacy in targeting cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib involves multiple steps, starting from the basic structure of Afatinib. The key steps include:
Fluorine Removal: The fluorine atom is removed from the Afatinib molecule.
Dimethylamino Group Modification: The dimethylamino group is modified to form the 4-dimethylamino-2-en-1-oxo structure.
Butyl Chain Addition: A butyl chain is added to the modified structure to complete the synthesis.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound.
Purification: The compound is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and potency.
Análisis De Reacciones Químicas
Types of Reactions
Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib has several scientific research applications, including:
Chemistry: Used as a reference material in chemical research to study its properties and reactions.
Biology: Investigated for its effects on cellular processes and pathways.
Medicine: Explored for its potential in cancer treatment due to its ability to inhibit tyrosine kinases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib involves the inhibition of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells and induce apoptosis (programmed cell death).
Comparación Con Compuestos Similares
Similar Compounds
Afatinib: The parent compound, also a tyrosine kinase inhibitor.
Gefitinib: Another tyrosine kinase inhibitor used in cancer treatment.
Erlotinib: Similar in structure and function to Afatinib and Gefitinib.
Uniqueness
Desfluoro-N-des(4-dimethylamino-2-en-1-oxo)butyl Afatinib is unique due to its specific modifications, which enhance its pharmacological properties and efficacy compared to other similar compounds. The removal of the fluorine atom and the addition of the butyl chain contribute to its distinct characteristics and potential advantages in therapeutic applications.
Propiedades
Fórmula molecular |
C18H17ClN4O2 |
|---|---|
Peso molecular |
356.8 g/mol |
Nombre IUPAC |
4-N-(3-chlorophenyl)-7-[(3S)-oxolan-3-yl]oxyquinazoline-4,6-diamine |
InChI |
InChI=1S/C18H17ClN4O2/c19-11-2-1-3-12(6-11)23-18-14-7-15(20)17(8-16(14)21-10-22-18)25-13-4-5-24-9-13/h1-3,6-8,10,13H,4-5,9,20H2,(H,21,22,23)/t13-/m0/s1 |
Clave InChI |
VGCTYFLBQMFZEW-ZDUSSCGKSA-N |
SMILES isomérico |
C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=CC=C4)Cl)N |
SMILES canónico |
C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=CC=C4)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


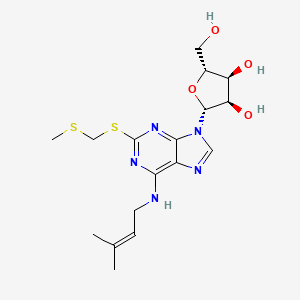
![N-[(1R)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425091.png)
![2-[2-[(EZ)-1,2-Diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine](/img/structure/B13425095.png)

![cis-2-Azabicyclo[4.2.0]octane hcl](/img/structure/B13425102.png)
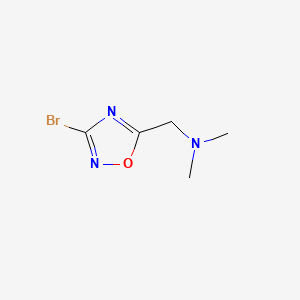
![[(6S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13425121.png)
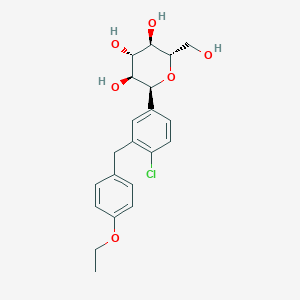
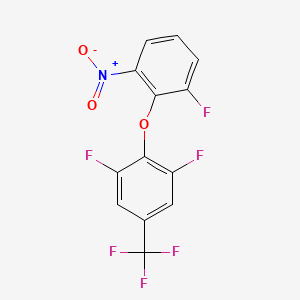
![3-[3-Acetyl-4-[3-[[3-[2-acetyl-4-(diethylcarbamoylamino)phenoxy]-2-hydroxypropyl]-tert-butylamino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B13425138.png)
